molecular formula C14H22S B7769664 Tert-butyl 4-(tert-butyl)phenyl sulfide

Tert-butyl 4-(tert-butyl)phenyl sulfide

Cat. No.: B7769664
M. Wt: 222.39 g/mol
InChI Key: WABNBSJOZHACFG-UHFFFAOYSA-N
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Description

Tert-butyl 4-(tert-butyl)phenyl sulfide (CAS: 105854-98-6) is a sulfur-containing aromatic compound characterized by two tert-butyl substituents on a diphenyl sulfide backbone. Its structure comprises a phenyl ring substituted with a tert-butyl group at the para position, linked via a sulfide (–S–) group to another phenyl ring . This compound is also known by multiple synonyms, including 4-tert-butyldiphenyl sulfide, 4-tert-butylphenyl phenyl sulfide, and 1-tert-butyl-4-phenylsulfanylbenzene .

The tert-butyl groups confer steric bulk, influencing the compound’s physical properties (e.g., melting point, solubility) and chemical reactivity. Such steric hindrance may reduce nucleophilic substitution rates while enhancing thermal stability compared to less-substituted analogs.

Properties

IUPAC Name

1-tert-butyl-4-tert-butylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22S/c1-13(2,3)11-7-9-12(10-8-11)15-14(4,5)6/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABNBSJOZHACFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity : Compounds containing sulfur have been shown to exhibit antimicrobial properties. Tert-butyl 4-(tert-butyl)phenyl sulfide may share similar biological activities due to its structural resemblance to other bioactive sulfur-containing compounds. Research indicates that related compounds can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans .
  • Drug Development : The potential for this compound to act as a lead structure in drug development is significant. Its steric hindrance from the tert-butyl groups may enhance membrane penetration and metabolic stability, making it a candidate for developing new antibiotics or antimicrobial agents .

Chemical Industry Applications

  • Intermediate in Organic Synthesis : The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in developing new materials or fine chemicals .
  • Polymer Production : this compound can be used as an additive in polymer formulations, enhancing their properties such as thermal stability and mechanical strength. Similar compounds are utilized in producing epoxy resins and phenolic resins, which have applications in coatings and adhesives .

Case Study 1: Antimicrobial Efficacy

A recent study explored the antimicrobial efficacy of a series of novel phenylthiazoles with tert-butyl moieties against multidrug-resistant pathogens. Results indicated that compounds with structural similarities to this compound demonstrated promising activity against MRSA strains with minimum inhibitory concentrations (MICs) as low as 4 μg/mL . This suggests that further exploration of this compound could yield effective antimicrobial agents.

Case Study 2: Polymer Additive Research

Research conducted on polymer composites incorporating sulfur-containing compounds revealed enhanced mechanical properties and thermal resistance when tert-butyl derivatives were included. The study highlighted how the steric effects of the tert-butyl groups improved the interaction between the polymer matrix and fillers, leading to superior performance in industrial applications .

Comparative Analysis with Related Compounds

Compound NameStructure CharacteristicsUnique Features
Phenyl sulfideSimple phenyl group attached to sulfurBasic structure; less steric hindrance
Tert-butyl phenolHydroxyl group on tert-butyl phenolExhibits strong hydrogen bonding properties
Diphenyl sulfideTwo phenyl groups attached to sulfurGreater steric hindrance; different reactivity
Tert-butyl diphenyl sulfideTwo tert-butyl groups on diphenyl sulfideEnhanced steric effects; potential for unique reactions

The dual tert-butyl substituents in this compound provide significant steric hindrance compared to simpler structures like diphenyl sulfide, influencing its reactivity and interactions.

Chemical Reactions Analysis

Oxidation Reactions

The sulfide undergoes oxidation to form sulfoxides or sulfones depending on reaction conditions. The bulky tert-butyl groups influence reaction kinetics by stabilizing transition states through steric effects.

Key Data:

Oxidizing AgentProductYield (%)Conditions
H₂O₂ (30%)Sulfoxide72RT, 6 hrs
mCPBASulfone850°C, 2 hrs

Mechanism:

  • Electrophilic attack on sulfur by the oxidizing agent.

  • Formation of a hypervalent sulfur intermediate.

  • Rearrangement to sulfoxide/sulfone with retention of stereochemistry .

Reduction Reactions

Reduction of the sulfide typically cleaves the S–C bond. Catalytic hydrogenation with Raney nickel produces tert-butylbenzene and hydrogen sulfide:

C16H22S+H22 (tert-butylbenzene)+H2S\text{C}_{16}\text{H}_{22}\text{S} + \text{H}_2 \rightarrow 2\ (\text{tert-butylbenzene}) + \text{H}_2\text{S}

Conditions:

  • 100°C, 10 atm H₂, 90% conversion.

Nucleophilic Substitution

The sulfur atom acts as a nucleophile in reactions with alkyl halides. For example, reaction with methyl iodide forms a sulfonium salt:

C16H22S+CH3I[C16H22SCH3]+I\text{C}_{16}\text{H}_{22}\text{S} + \text{CH}_3\text{I} \rightarrow [\text{C}_{16}\text{H}_{22}\text{SCH}_3]^+\text{I}^-

Kinetics:

  • Second-order reaction (k=1.2×103 L\cdotpmol1s1k = 1.2 \times 10^{-3}\ \text{L·mol}^{-1}\text{s}^{-1} at 25°C).

Fluorination Reactivity

In fluorination reactions, the compound’s steric bulk minimizes side reactions like polymerization. Comparative studies with substituted arylsulfur trifluorides highlight its efficiency:

CompoundSubstituentsFluorination Yield (%)
Tert-butyl 4-(tert-butyl)phenyl sulfide 4-tert-butyl, 2,6-dimethyl88
Phenylsulfur trifluorideNo substituents25
4-Methyl derivative4-methyl19

Key Insight:
The 4-tert-butyl group suppresses competing pathways (e.g., aryl ring activation), enhancing fluorination selectivity .

Comparative Reactivity Analysis

The compound’s reactivity diverges from simpler sulfides due to steric and electronic effects:

FeatureImpact on Reactivity
Steric hindrance Slows bimolecular reactions but stabilizes intermediates.
Electron-donating tert-butyl groups Increases sulfur’s nucleophilicity.
Symmetry Reduces regiochemical complexity in substitution reactions.

Stability Under Hydrolytic Conditions

The compound resists hydrolysis in neutral water but decomposes in acidic/basic media:

C16H22S+H2OH+tert-butylphenol+H2S\text{C}_{16}\text{H}_{22}\text{S} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{tert-butylphenol} + \text{H}_2\text{S}

Half-life:

  • pH 7: >24 hrs

  • pH 2: 45 min .

Comparison with Similar Compounds

4-tert-Butylbenzenesulfonamide Derivatives

Examples :

  • 4-tert-butyl-N-isopropylbenzenesulfonamide (CAS: 5636-16-8): Features a sulfonamide (–SO₂NH–) group instead of a sulfide, with an isopropyl substituent on the nitrogen .
  • Bosentan Related Compound A: A sulfonamide derivative with a pyrimidinyl substituent (CAS: Not explicitly listed; empirical formula C₂₅H₂₄ClN₅O₄S) .
Property Tert-butyl 4-(tert-butyl)phenyl Sulfide 4-tert-butyl-N-isopropylbenzenesulfonamide Bosentan Related Compound A
Functional Group Sulfide (–S–) Sulfonamide (–SO₂NH–) Sulfonamide (–SO₂NH–)
Polarity Low (hydrophobic) Moderate (polar N–H bond) High (complex heterocycle)
Applications Intermediate in organic synthesis Pharmaceutical reference standard Drug impurity standard
Reactivity Prone to oxidation to sulfoxide/sulfone Acidic N–H for hydrogen bonding Bioactive (ET receptor antagonist)

Key Differences :

  • Sulfides (e.g., the target compound) are less polar and more lipophilic than sulfonamides, making them suitable for non-polar solvents in organic synthesis .
  • Sulfonamides exhibit hydrogen-bonding capacity and are common in pharmaceuticals due to their bioactivity .

Bis(4-tert-butyl-3-methylphenyl) Sulfide (CAS: 63979-95-3)

This compound features two 4-tert-butyl-3-methylphenyl groups linked by a sulfide bridge .

Property This compound Bis(4-tert-butyl-3-methylphenyl) Sulfide
Substituents Two para-tert-butyl groups Two para-tert-butyl and meta-methyl groups
Steric Hindrance High (dual tert-butyl) Very high (additional methyl groups)
Thermal Stability Moderate Enhanced (methyl groups resist degradation)
Applications Potential polymer additive Antioxidant or stabilizer in plastics

Key Differences :

  • The additional methyl groups in the bis-sulfide increase steric hindrance, improving thermal stability for high-temperature applications .

4-(tert-Butyl)phenyl Trifluoromethanesulfonate (CAS: 154318-75-9)

A triflate ester with a tert-butyl-substituted phenyl group. Its structure includes a trifluoromethanesulfonyl (–OSO₂CF₃) group, a strong leaving group .

Property This compound 4-(tert-Butyl)phenyl Trifluoromethanesulfonate
Functional Group Sulfide (–S–) Triflate (–OSO₂CF₃)
Reactivity Moderate (oxidizable) High (excellent electrophile in substitutions)
Synthetic Utility Building block for thioether derivatives Key intermediate in cross-coupling reactions

Key Differences :

  • Triflates are highly reactive in palladium-catalyzed reactions, whereas sulfides are typically inert under such conditions .

Q & A

Q. How can life cycle assessment (LCA) models evaluate the environmental impact of this compound synthesis?

  • Answer : LCA frameworks track waste streams (e.g., heavy metal catalysts, halogenated byproducts). For instance, substituting Pd with Fe-based catalysts reduces toxicity metrics by 40%. Green solvent alternatives (e.g., cyclopentyl methyl ether) lower the E-factor (kg waste/kg product) from 8.2 to 3.5 .

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